REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].N1C=CN=C1.[Si:16](Cl)([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]>CN(C)C=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][Si:16]([CH3:18])([CH3:17])[C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
3.18 g
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Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
6.49 g
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Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 1 day
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature for another 1 day
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Duration
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1 d
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate (200 mL)
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Type
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WASH
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Details
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washed with a mixture of water (100 mL) and aqueous 1N HCl (80 mL)
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Type
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WASH
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Details
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The organic layer was then washed with water, saturated aqueous sodium bicarbonate solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
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Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexanes (1:9, V/V)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O[Si](C(C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |